molecular formula C23H16N2O5 B386522 4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate

4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate

Cat. No.: B386522
M. Wt: 400.4g/mol
InChI Key: GBFKOSDWKSJSAR-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate is a complex organic compound known for its unique structural properties. This compound features a combination of isoindole and benzoate groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with an appropriate isoindole derivative under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield[4][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 4-methoxybenzoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4g/mol

IUPAC Name

[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H16N2O5/c1-29-17-12-8-16(9-13-17)23(28)30-18-10-6-15(7-11-18)14-24-25-21(26)19-4-2-3-5-20(19)22(25)27/h2-14H,1H3/b24-14+

InChI Key

GBFKOSDWKSJSAR-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/N3C(=O)C4=CC=CC=C4C3=O

SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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